
4-(2-Chloroethyl)-1,2-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroethyl)-1,2-difluorobenzene is an organic compound that features a benzene ring substituted with a 2-chloroethyl group and two fluorine atoms at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1,2-difluorobenzene typically involves the introduction of the 2-chloroethyl group onto a difluorobenzene ring. One common method is through a Friedel-Crafts alkylation reaction, where 1,2-difluorobenzene reacts with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-1,2-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-(2-hydroxyethyl)-1,2-difluorobenzene.
Oxidation Reactions: The 2-chloroethyl group can be oxidized to form 4-(2-chloroacetyl)-1,2-difluorobenzene using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions to form 4-(2-ethyl)-1,2-difluorobenzene using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 4-(2-hydroxyethyl)-1,2-difluorobenzene.
Oxidation: 4-(2-chloroacetyl)-1,2-difluorobenzene.
Reduction: 4-(2-ethyl)-1,2-difluorobenzene.
Scientific Research Applications
4-(2-Chloroethyl)-1,2-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-1,2-difluorobenzene involves its interaction with molecular targets through its functional groups. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atoms can enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)-1,2-difluorobenzene: Contains a 2-chloroethyl group and two fluorine atoms.
4-(2-Chloroethyl)-1-fluorobenzene: Contains a 2-chloroethyl group and one fluorine atom.
4-(2-Chloroethyl)-1,3-difluorobenzene: Contains a 2-chloroethyl group and two fluorine atoms at different positions.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interactions. The presence of two fluorine atoms at the 1 and 2 positions can enhance the compound’s stability and affect its electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H7ClF2 |
|---|---|
Molecular Weight |
176.59 g/mol |
IUPAC Name |
4-(2-chloroethyl)-1,2-difluorobenzene |
InChI |
InChI=1S/C8H7ClF2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |
InChI Key |
YFTCZBFVJYIXDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



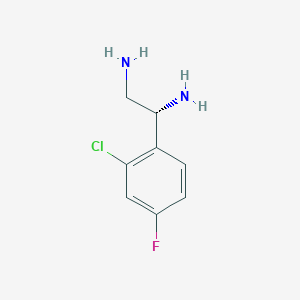

![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)


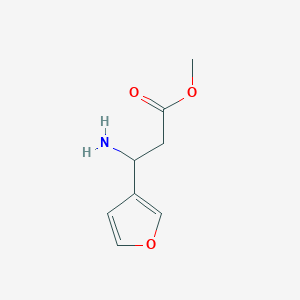
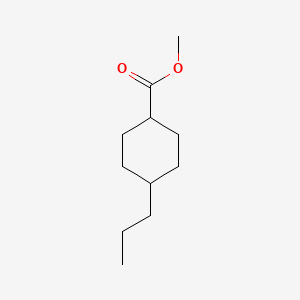
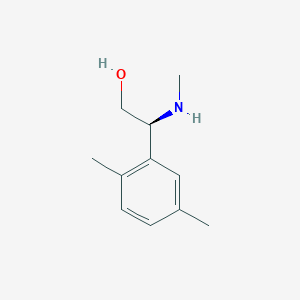
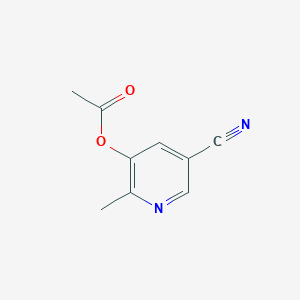
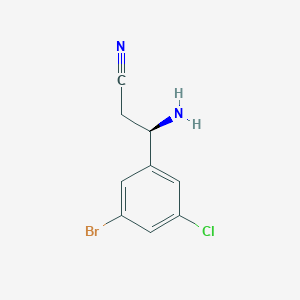
![Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B13040672.png)
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoylcyanide](/img/structure/B13040691.png)
![8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13040696.png)
